
4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid, commonly known as 1,4-DPCA, is a potent inhibitor of prolyl-4-hydroxylase. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability and function of collagen fibers. 1,4-DPCA has been extensively studied for its ability to inhibit collagen hydroxylation and stabilize hypoxia-inducible factor 1-alpha (HIF-1α) protein, making it a valuable compound in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
1,4-DPCA can be synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to form the phenanthroline core structure. The carboxylic acid group is then introduced through subsequent reactions. The exact reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 1,4-DPCA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
化学反応の分析
Types of Reactions
1,4-DPCA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1,4-DPCA into its reduced forms.
Substitution: The phenanthroline core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced forms of 1,4-DPCA .
科学的研究の応用
1,4-DPCA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in inhibiting prolyl-4-hydroxylase and stabilizing HIF-1α, which is involved in cellular responses to hypoxia.
Medicine: Investigated for its potential therapeutic applications in conditions such as fibrosis, cancer, and ischemic diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
作用機序
1,4-DPCA exerts its effects by inhibiting prolyl-4-hydroxylase, an enzyme responsible for hydroxylating proline residues in collagen. This inhibition prevents the hydroxylation of collagen, leading to the stabilization of HIF-1α protein. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. By stabilizing HIF-1α, 1,4-DPCA promotes the expression of these genes, which can have various physiological and therapeutic effects .
類似化合物との比較
Similar Compounds
Dimethyloxalylglycine (DMOG): Another prolyl hydroxylase inhibitor with similar effects on HIF-1α stabilization.
Roxadustat: A small molecule that inhibits prolyl hydroxylase and is used clinically to treat anemia in chronic kidney disease.
Vadadustat: Similar to roxadustat, it inhibits prolyl hydroxylase and is under investigation for treating anemia.
Uniqueness of 1,4-DPCA
1,4-DPCA is unique due to its specific chemical structure, which allows for selective inhibition of prolyl-4-hydroxylase. This selectivity makes it a valuable tool in research for studying the role of HIF-1α and collagen hydroxylation in various biological processes. Additionally, its ability to stabilize HIF-1α under normoxic conditions sets it apart from other similar compounds .
特性
分子式 |
C13H8N2O3 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC名 |
4-oxo-4aH-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6,8H,(H,17,18) |
InChIキー |
YZRSIMPDMZRLJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=NC=C(C(=O)C3C=C2)C(=O)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


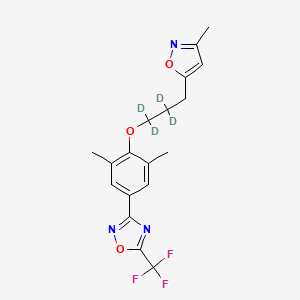
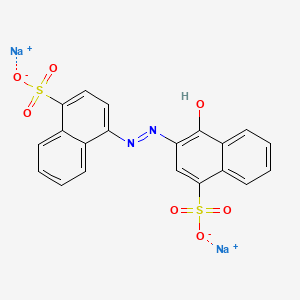

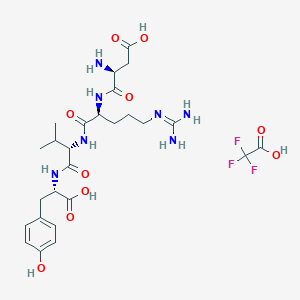
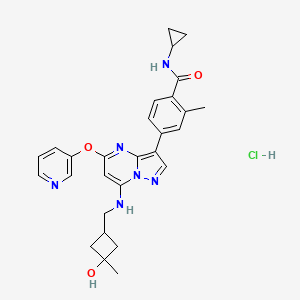
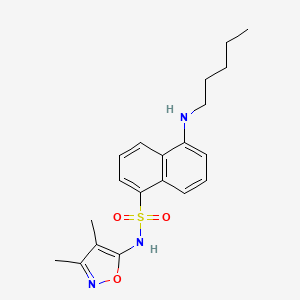
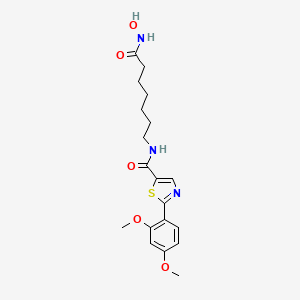
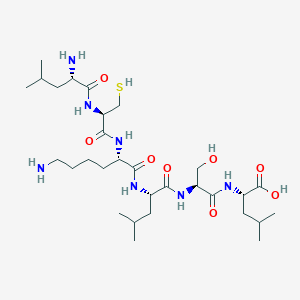
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
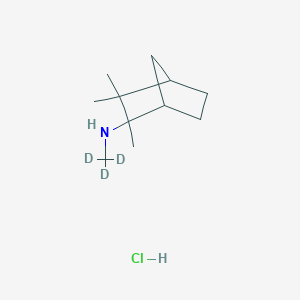


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)

